3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine
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Overview
Description
3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine is a heterocyclic compound that features a benzothiazole moiety linked to a triazole ring via a sulfanyl bridge
Preparation Methods
The synthesis of 3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the condensation of 2-aminobenzenethiol with a carbonyl compound, such as an aldehyde or ketone.
Linking to Triazole Ring: The benzothiazole derivative is then reacted with a triazole precursor under conditions that facilitate the formation of the sulfanyl bridge.
Final Product Formation:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfanyl bridge to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research has shown potential anticancer activity, particularly against certain types of tumors.
Industry: It is used in the development of new materials with specific electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar compounds include other benzothiazole and triazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
5-Methyl-1,2,4-triazole: Used in various pharmaceutical applications.
Properties
CAS No. |
849053-81-2 |
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Molecular Formula |
C11H11N5S2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethylsulfanyl)-5-methyl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C11H11N5S2/c1-7-14-15-11(16(7)12)17-6-10-13-8-4-2-3-5-9(8)18-10/h2-5H,6,12H2,1H3 |
InChI Key |
GHYRAONRJOAISR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1N)SCC2=NC3=CC=CC=C3S2 |
solubility |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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